molecular formula C10H12ClNO2 B2736690 2-{[(3-Chloro-4-methoxyphenyl)methylene]amino}-1-ethanol CAS No. 861207-77-4

2-{[(3-Chloro-4-methoxyphenyl)methylene]amino}-1-ethanol

Cat. No. B2736690
CAS RN: 861207-77-4
M. Wt: 213.66
InChI Key: GRUCNGFHGHGXKS-KPKJPENVSA-N
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Description

2-(3-Chloro-4-methoxyphenyl)methyleneamino-1-ethanol, also known as CMEE, is an organic compound that has been studied for its potential applications in scientific research, drug development, and other areas. CMEE is a novel compound with a unique structure that has been found to have advantageous properties, especially in terms of its biochemical and physiological effects.

Scientific Research Applications

Receptor Differentiation

Research has shown that structural modifications of compounds similar to 2-{[(3-Chloro-4-methoxyphenyl)methylene]amino}-1-ethanol can influence sympathomimetic activity. This activity is key in differentiating β-receptor populations, such as β-1 and β-2 types, which have various functions in the heart, adipose tissue, small intestine, uterus, diaphragm, bronchioles, and vascular bed (Lands, Ludueña & Buzzo, 1967).

Conformational Studies

The compound's conformation has been studied, suggesting favorability for certain conformers depending on the substituents' positioning. These findings aid in understanding the molecular behavior and interaction of such compounds in different environments (Spassov & Stefanova, 1977).

Catalytic Reduction Applications

The compound is useful in catalytic processes. For example, nitroarenes with substituents like chloro, methyl, or methoxy can be reduced to aminoarenes using formic acid in the presence of certain catalysts. This process is significant for various chemical synthesis and industrial applications (Watanabe, Ohta, Tsuji, Hiyoshi & Tsuji, 1984).

Synthesis of Novel Linkers

The compound has been utilized in synthesizing novel linkers for solid-phase carbohydrate synthesis. This application is crucial in the field of biochemistry for the development of complex carbohydrates with variable anomeric functionality (Weigelt & Magnusson, 1998).

Kinetic and Mechanism Studies

It's been used to study the kinetics and mechanisms of reactions with alicyclic amines. This research helps in understanding the reaction pathways and the effects of various substituents on these reactions (Castro, Leandro, Quesieh & Santos, 2001).

Metabolic Pathway Analysis

Research into the metabolic pathways of related compounds can provide insights into drug metabolism and the formation of various metabolites. This information is essential for drug development and understanding pharmacokinetics (Kanamori, Inoue, Iwata, Ohmae & Kishi, 2002).

properties

IUPAC Name

2-[(3-chloro-4-methoxyphenyl)methylideneamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-14-10-3-2-8(6-9(10)11)7-12-4-5-13/h2-3,6-7,13H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRUCNGFHGHGXKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NCCO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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